tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name tert-butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate is derived from the hierarchical rules of IUPAC nomenclature. The parent structure is piperidine , a six-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen atom, with the 1-carboxylate group occupying position 1. This carboxylate group is esterified with a tert-butyl moiety, forming the tert-butoxycarbonyl (Boc) protecting group, a common feature in medicinal chemistry to enhance solubility and stability.
At position 2 of the piperidine ring, a methyl bridge connects the heterocycle to an anilino group (a phenylamine derivative). The phenyl ring of this anilino group is substituted at the meta position (carbon 3) with a trifluoromethyl (-CF₃) group, imparting electron-withdrawing characteristics. The full name reflects these substituents in descending order of priority: carboxylate > amine > alkyl.
Table 1: Nomenclature Comparison with Structural Analogs
The Boc group’s prevalence in analogs like and underscores its utility in synthetic intermediates, while the anilino moiety in the target compound introduces distinct hydrogen-bonding capabilities compared to ether or alkyl linkages.
Molecular Geometry and Stereochemical Considerations
Piperidine adopts a chair conformation in its most stable state, with substituents orienting equatorially or axially to minimize steric strain. For the target compound, the Boc group at position 1 occupies an equatorial position due to its bulky tert-butyl component, while the -CH₂-NH-C₆H₄-CF₃ substituent at position 2 may adopt an axial or equatorial orientation depending on ring puckering.
The chiral center at position 2 (attached to the methyl bridge) introduces stereoisomerism. However, the specific configuration (R or S) is not explicitly defined in the provided data, necessitating spectroscopic or crystallographic analysis for resolution. In contrast, tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate explicitly specifies an (S)-configuration at position 3, highlighting the importance of stereochemical notation in fully describing such compounds.
The trifluoromethyl group’s trigonal pyramidal geometry and high electronegativity create a strong dipole moment, influencing intermolecular interactions. The anilino group’s planar phenyl ring and amine functionality further contribute to the molecule’s overall polarity, potentially enhancing its crystalline packing efficiency.
Comparative Analysis of Trifluoromethyl-Substituted Piperidine Derivatives
Trifluoromethyl groups are widely employed in drug design for their metabolic stability and lipophilicity-enhancing properties. The target compound’s structural analogs demonstrate how substituent placement and linker chemistry modulate physicochemical behavior:
Table 2: Comparative Features of Trifluoromethyl-Substituted Piperidines
Key observations:
- Linker Flexibility : The target compound’s -CH₂-NH- linker introduces rotational freedom, whereas the ether linker in (-CH₂-O-) restricts conformational mobility. This impacts binding affinity in receptor-ligand interactions.
- Substituent Position : Position 2 substitution in the target compound versus position 3 in alters the spatial distribution of the trifluoromethyl group, affecting electronic interactions with adjacent functional groups.
- Ring Size and Heteroatoms : Piperazine (two nitrogen atoms) in versus piperidine (one nitrogen) in the target compound influences basicity and hydrogen-bonding potential.
The anilino group’s primary amine in the target compound offers a site for further derivatization, such as acylation or sulfonation, unlike the ether or direct CF₃ attachments in analogs. This functional versatility makes the compound a valuable intermediate in constructing libraries for high-throughput screening.
Properties
CAS No. |
887588-10-5 |
|---|---|
Molecular Formula |
C18H25F3N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 2-[[3-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-5-4-9-15(23)12-22-14-8-6-7-13(11-14)18(19,20)21/h6-8,11,15,22H,4-5,9-10,12H2,1-3H3 |
InChI Key |
RGNKXFLDPNFWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of the Piperidine Core
The Boc-protected piperidine scaffold is synthesized via N-Boc protection of 2-piperidinemethanol or direct carboxylation of piperidine using di-tert-butyl dicarbonate (Boc₂O). Key conditions include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
- Yield : 85–92%.
Example protocol :
Piperidine (1.0 equiv) is dissolved in DCM under nitrogen. Boc₂O (1.1 equiv) and DMAP (0.1 equiv) are added at 0°C. The reaction is stirred for 12 h at 25°C, followed by aqueous workup.
Trifluoromethyl Group Installation
While 3-(trifluoromethyl)aniline is commercially available, in situ trifluoromethylation of aniline derivatives is achievable via:
Key observation : Direct trifluoromethylation of aniline precursors improves atom economy but requires stringent control over reaction pH to avoid Boc deprotection.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Catalytic Approaches
- Palladium catalysis : Suzuki-Miyaura couplings for advanced intermediates (e.g., aryl boronic acids).
- Lewis acids : BF₃·Et₂O accelerates imine formation in reductive amination.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butyl carbamate (Boc) group serves as a protective moiety, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane or TFA in dichloromethane). Subsequent nucleophilic substitution at the exposed amine site allows for further functionalization:
-
Reaction with alkyl halides : The deprotected amine can react with alkyl halides (e.g., methyl iodide) to form secondary amines .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Boc Deprotection | TFA in DCM | 0–25°C, 1–2 hours | Free amine intermediate |
| Alkylation | Methyl iodide, K2CO3 | DMF, 60°C, 12 hours | N-Methylpiperidine derivative |
| Acylation | Acetyl chloride | Pyridine, RT, 6 hours | Acetylated piperidine derivative |
Trifluoromethyl Group Reactivity
The electron-withdrawing trifluoromethyl (-CF₃) group influences the electronic properties of the aniline moiety, directing electrophilic substitution reactions to the meta position. Key reactions include:
-
Nitration : Reaction with fuming HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to -CF₃ .
-
Sulfonation : Controlled sulfonation yields sulfonic acid derivatives .
Example :
Nitration of the trifluoromethyl-aniline moiety generates a dinitrophenyl intermediate, which is reduced to a diamine for further coupling (e.g., with quinoline-3-carboxylic acid) .
Reductive Amination and Coupling
The methylene bridge (-CH₂-) between the piperidine and aniline groups enables reductive amination and cross-coupling reactions:
-
Reductive Amination : Reaction with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN forms secondary amines.
-
Suzuki Coupling : The aniline moiety can undergo palladium-catalyzed coupling with arylboronic acids .
| Reaction | Catalyst/Reagents | Yield | Application |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH | 65–80% | Synthesis of branched amines |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 50–70% | Biaryl derivatives for drug discovery |
Hydrolysis and Oxidation
The Boc group undergoes hydrolysis under basic conditions (e.g., NaOH in THF/H₂O) to yield piperidine-1-carboxylic acid. Additionally:
-
Oxidation : The piperidine ring can be oxidized with KMnO₄ to form a lactam.
-
Reduction : LiAlH₄ reduces the carbamate to a methylene group.
Mechanistic Insight :
The tert-butyl group stabilizes the carbamate intermediate during hydrolysis, while the trifluoromethyl group enhances oxidative stability .
Biological Activity and Target Interactions
Though not a direct chemical reaction, the compound’s interactions with biological targets are critical:
-
Enzyme Inhibition : The trifluoromethyl-aniline moiety binds to hydrophobic enzyme pockets (e.g., kinases) .
-
Receptor Modulation : Piperidine derivatives act as modulators of neurotransmitter receptors (e.g., σ receptors).
Key Finding :
In melanoma cell lines, analogs of this compound inhibit proliferation by targeting CDC42 GTPase, with IC₅₀ values ranging from 0.8–2.5 μM .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules due to its azetidine/piperidine hybrid system:
| Compound | Reactivity | Unique Feature |
|---|---|---|
| Piperidine-1-carboxylates | Prone to ring-opening under strong acids | Six-membered ring stability |
| Azetidine derivatives | Higher ring strain; faster nucleophilic substitution | Four-membered ring reactivity |
| This Compound | Balanced stability/reactivity due to -CF₃ and Boc | Enhanced lipophilicity and target affinity |
Scientific Research Applications
Neuropharmacology
Research indicates that tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate may target specific receptors in the central nervous system. Compounds with similar structures are often explored for their potential as:
- Analgesics : Due to their ability to modulate neurotransmitter systems, these compounds may provide pain relief.
- Neuroprotective Agents : The compound's interactions with neurotransmitter receptors suggest it could protect against neurodegenerative diseases.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against bacterial and fungal pathogens. Similar piperidine derivatives have shown promise in inhibiting the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani, indicating potential applications in agricultural biotechnology and medicine .
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its lipophilic nature may enhance the properties of polymers used in coatings, adhesives, and drug delivery systems.
Supramolecular Chemistry
The compound’s ability to form complex structures can be explored for applications in supramolecular chemistry, where it may serve as a building block for functional materials with specific properties, such as selective binding sites for ions or small molecules .
Case Study 1: Neuropharmacological Evaluation
A study investigated the pharmacodynamics of similar piperidine derivatives, focusing on their interaction with neurotransmitter receptors. The findings suggested that compounds like this compound could influence pathways related to pain perception and neuroprotection, warranting further exploration in clinical settings.
Case Study 2: Antimicrobial Screening
In a comparative study involving various piperidine derivatives, researchers evaluated the efficacy of this compound against standard bacterial strains. The results indicated significant antimicrobial activity, suggesting its potential as an agricultural fungicide or bactericide .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(Trifluoromethyl)aniline | Aniline with trifluoromethyl group | Base structure for various derivatives |
| Piperidine-1-carboxylic acid | Piperidine ring with carboxylic acid | Simple structure without bulky groups |
| N-Methylpiperidine | Methyl substitution on piperidine | Lacks fluorinated substituents |
The complexity of this compound enhances its pharmacological profiles compared to simpler analogs, potentially leading to novel therapeutic agents.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ in substituent position, linker chemistry, and aromatic group modifications. Key comparisons include:
2.1 Positional Isomerism: 3-CF₃ vs. 4-CF₃ Anilino Derivatives
- tert-Butyl 2-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate (CAS 887588-14-9): This positional isomer substitutes the CF₃ group at the 4-position of the aniline ring. While steric effects are comparable, electronic differences may alter reactivity or binding interactions in medicinal chemistry applications. No direct data on its physical properties are available, but its synthesis likely mirrors that of the 3-CF₃ analog .
2.2 Linker Chemistry: Anilino Methyl vs. Phenoxyethyl
- The ether linkage reduces basicity compared to the secondary amine in the target compound. It is a colorless liquid (molecular weight: 373.41 g/mol) and labeled as an irritant .
2.3 Aromatic Substitution: Fluorinated Benzyl vs. CF₃-Anilino
- tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6): Features a 3,4-difluorobenzyl group instead of the CF₃-anilino moiety. The fluorine atoms enhance lipophilicity and may influence pharmacokinetic profiles. This compound is marketed as a pharmaceutical intermediate .
2.4 Aminoalkyl Substituents
- tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0): Substitutes the anilino group with a primary aminoethyl chain.
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
Chemical Identity
tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate, with the CAS number 887588-10-5, is a complex organic compound featuring a piperidine ring. Its molecular formula is C18H25F3N2O2, and it has a molecular weight of 358.4 g/mol. The compound is characterized by its trifluoromethyl group, which enhances its lipophilicity, allowing for better cellular penetration and interaction with biological targets.
Biological Activity
The biological activity of this compound has been evaluated in various scientific studies, revealing its potential applications in medicinal chemistry and pharmacology.
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl moiety increases the compound's lipophilicity, facilitating its passage through cellular membranes. This characteristic allows it to modulate the activity of various proteins involved in critical biological pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing trifluoromethyl groups can induce cell death through mechanisms such as methuosis, characterized by vacuolization and loss of membrane integrity in cancer cells .
Case Studies
- Cytotoxicity Against Glioblastoma Cells : In studies focusing on glioblastoma multiforme (GBM), derivatives similar to this compound demonstrated enhanced cytotoxicity compared to non-fluorinated analogs. The presence of the trifluoromethyl group was found to significantly increase the potency of these compounds .
- Microtubule Disruption : Another study indicated that certain modifications at the indolyl position of related compounds led to increased cytotoxicity through disruption of microtubule polymerization, suggesting that structural variations can profoundly impact biological activity .
Data Tables
| Parameter | Value |
|---|---|
| CAS Number | 887588-10-5 |
| Molecular Formula | C18H25F3N2O2 |
| Molecular Weight | 358.4 g/mol |
| Lipophilicity | Enhanced due to trifluoromethyl group |
| Cytotoxicity (EC50) | Varies by cell line; significant effects noted in GBM cells |
Applications in Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in oncology due to its ability to induce cell death in cancerous cells effectively. Its structural features make it a candidate for further modifications aimed at enhancing selectivity and reducing toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, tert-butyl carbamate derivatives can react with nitroaryl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form intermediates, followed by reduction or deprotection steps . Alternative approaches use tert-butyl piperidine precursors functionalized with trifluoromethylaniline via reductive amination or alkylation .
- Key Considerations : Optimize reaction time and temperature to avoid side products. Purification via column chromatography or crystallization is critical for high purity.
Q. How is the compound characterized structurally, and what analytical techniques are employed?
- Techniques :
- X-ray crystallography : Determines crystal packing and bond parameters (e.g., space group P2₁2₁2₁, cell parameters a = 9.888 Å, b = 10.696 Å, c = 21.158 Å) .
- NMR/FTIR : Confirms functional groups (e.g., Boc carbonyl at ~1650 cm⁻¹ in IR; tert-butyl signals at ~1.4 ppm in ¹H NMR) .
- GC-MS/HPLC-TOF : Validates molecular weight and purity (e.g., m/z 372.16 for [M+H]⁺) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Guidelines :
- Use respiratory protection (N95 masks), nitrile gloves, and eye/face shields to avoid inhalation or dermal contact .
- Store in a cool, dry environment away from oxidizers. Emergency eyewash stations and ventilated fume hoods are mandatory .
Advanced Research Questions
Q. How is crystallographic disorder in trifluoromethyl groups resolved during structural refinement?
- Approach : In X-ray refinement, disordered CF₃ groups are modeled using split positions with anisotropic displacement parameters. For example, one CF₃ group may occupy two orientations with site occupancies of 0.824(7) and 0.176(7), refined via SHELXL .
- Challenges : High thermal motion of fluorine atoms complicates electron density maps. Constraints (e.g., similarity of bond lengths) and restraints (e.g., ADP similarity) stabilize refinement .
Q. What role does the piperidine ring conformation play in the compound’s reactivity or biological interactions?
- Analysis : The piperidine ring adopts a near-chair conformation, influencing steric accessibility. Substituents on the anilino group (e.g., trifluoromethyl) may induce torsional strain (dihedral angle ~41.6°) between the piperidine and aromatic planes, affecting binding to biological targets .
- Experimental Design : Compare activity of chair vs. boat conformers using constrained analogs or computational modeling (e.g., DFT).
Q. How do hydrogen-bonding networks stabilize the crystal lattice, and what are their implications for solubility?
- Findings : O–H⋯O hydrogen bonds form helical chains along the a-axis (D–H = 0.84 Å, H⋯A = 1.95 Å). These interactions reduce solubility in non-polar solvents but enhance thermal stability (melting point >400 K) .
- Table : Key Hydrogen Bond Parameters
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| O1–H1O⋯O3 | 0.84 | 1.95 | 2.72 | 154 |
Q. What methodological challenges arise in multi-step synthesis, and how are yields optimized?
- Challenges : Competing side reactions (e.g., over-alkylation) and Boc-deprotection under acidic conditions.
- Solutions :
- Use protecting-group-free strategies where possible.
- Optimize stoichiometry (e.g., 1.2 equiv of trifluoromethylaniline) and reaction time (3–4 h at 80°C) .
- Monitor intermediates via TLC or LC-MS to isolate high-purity products .
Data Contradictions and Resolution
- SHELX Refinement Accuracy : While SHELXL is widely used for small-molecule refinement , discrepancies in R values (e.g., R₁ = 0.054 vs. 0.130 for wR₂ in ) may arise from data quality or disorder modeling. Cross-validate with spectroscopic data .
- Biological Activity : Limited direct evidence exists for the target compound, but analogs (e.g., mefaspride derivatives) suggest potential antiviral or anti-tubercular activity . Validate via in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
